molecular formula C12H16FNO2 B12635442 Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester CAS No. 1241678-36-3

Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester

Cat. No.: B12635442
CAS No.: 1241678-36-3
M. Wt: 225.26 g/mol
InChI Key: VWFPQVGQWJWABD-LBPRGKRZSA-N
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Description

Alanine, 3-(p-fluorophenyl)-2-methyl, ethyl ester is a fluorinated derivative of the non-proteinogenic amino acid alanine. Its structure features a p-fluorophenyl group attached to the β-carbon of the alanine backbone, with a methyl substitution at the α-carbon and an ethyl ester functional group. The molecular formula is C₁₂H₁₆FNO₂, and its molecular weight is 241.26 g/mol. This compound is structurally analogous to its chlorinated counterpart, Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester (CAS 21158-73-6, ), but replaces chlorine with fluorine at the para position of the aromatic ring.

Its synthesis likely involves esterification and halogenation steps, similar to methods described for related compounds. For example, details ester saponification and peptide coupling using EDC-HOBt, which could be adapted for introducing the fluorophenyl group via Vilsmeier–Haack reactions or nucleophilic aromatic substitution .

Properties

CAS No.

1241678-36-3

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1

InChI Key

VWFPQVGQWJWABD-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)F)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Molecular Formula Substituent Key Features
Alanine, 3-(p-fluorophenyl)-2-methyl, ethyl ester C₁₂H₁₆FNO₂ p-Fluorophenyl Higher electronegativity, improved metabolic stability, potential antiviral activity .
Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester (CAS 21158-73-6) C₁₂H₁₆ClNO₂ p-Chlorophenyl Lower electronegativity, higher molecular weight (241.71 g/mol), boiling point 163–164°C at 4–5 Torr .
3-(2-Fluorophenyl)propionic acid methyl ester C₁₀H₁₁FO₂ 2-Fluorophenyl Simpler backbone (propionic acid vs. alanine), methyl ester group; used in antiviral studies .
Ethyl 2-methylbutyrate C₇H₁₄O₂ Aliphatic ester Major aroma compound in durian (11,680–14,484 µg/kg); fruity, tropical notes .

Physicochemical Properties

  • Boiling Point/Solubility : The fluoro derivative likely has a slightly lower boiling point than its chloro counterpart due to reduced molecular weight. Both esters exhibit poor water solubility, typical of lipophilic compounds .
  • pKa : The chloro analogue has a predicted pKa of 7.23; fluorine’s electronegativity may lower this value, enhancing acidity at physiological pH .

Research Findings and Data Tables

Table 1: Key Physicochemical Comparisons

Property This compound Alanine, 3-(p-chlorophenyl)-2-methyl, ethyl ester Ethyl 2-methylbutyrate
Molecular Weight (g/mol) 241.26 241.71 130.18
Boiling Point (°C) Not reported (estimated 150–160°C at low pressure) 163–164 (4–5 Torr) 134–136 (1 atm)
Solubility Lipophilic Lipophilic Lipophilic
Key Application Antiviral/prodrug Pharmaceutical intermediate Food aroma

Biological Activity

Alanine, 3-(P-fluorophenyl)-2-methyl, ethyl ester is a derivative of the amino acid alanine, modified with a fluorophenyl group. This modification can significantly influence its biological activities, making it a compound of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO2C_{12}H_{16}FNO_2, with a molecular weight of approximately 229.26 g/mol. The presence of the fluorine atom in the phenyl ring is expected to enhance lipophilicity and alter the compound's interaction with biological targets.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with various enzymes. For instance, studies on phosphonic acid analogues have demonstrated their inhibitory effects on alanine aminopeptidases (hAPN and pAPN) . These enzymes are crucial in various physiological processes, and their inhibition could lead to significant therapeutic effects.

Table 1: Inhibition Constants of Related Compounds

CompoundhAPN Inhibition Constant (IC50)pAPN Inhibition Constant (IC50)
HomophenylalanineSub-micromolar rangeMicromolar range
Phenylalanine derivativesVariesVaries

The presence of fluorine in the phenyl ring has been shown to enhance the binding affinity to these enzymes compared to other halogenated compounds .

Antimicrobial Activity

Alanine derivatives have been evaluated for their antimicrobial properties. A study reported that fluorinated compounds exhibited significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . This suggests that this compound could possess similar or enhanced antimicrobial properties due to its structural modifications.

Table 2: Antimicrobial Activity of Fluorinated Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis

Case Studies

  • Inhibitory Effects on Aminopeptidases : A library of fluorinated phenylalanine analogues was synthesized and tested for their inhibitory effects on hAPN and pAPN. The results indicated that fluorinated compounds showed superior inhibition compared to their non-fluorinated counterparts .
  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives containing a fluorophenyl group had potent antimicrobial activity against clinical isolates of bacteria, highlighting their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors and enzymes due to the unique properties imparted by the fluorophenyl moiety. The alteration in electronic properties due to fluorination can enhance binding affinities and modulate enzyme activities.

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